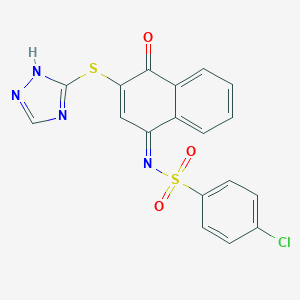![molecular formula C22H16ClN3O3S B280869 N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280869.png)
N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide, also known as QNZ, is a chemical compound that has been widely used in scientific research. QNZ is a small molecule inhibitor that targets the NF-κB signaling pathway, which plays a critical role in regulating immune and inflammatory responses.
Mécanisme D'action
N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide inhibits the NF-κB pathway by targeting the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκBα, a negative regulator of NF-κB. N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide binds to the ATP-binding site of IKKβ, a subunit of the IKK complex, and prevents its activation. This leads to the stabilization of IκBα and the inhibition of NF-κB signaling.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide has been shown to have anti-inflammatory and anti-tumor effects in various cell and animal models. Inhibition of NF-κB signaling by N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide leads to the downregulation of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and the upregulation of anti-inflammatory cytokines, such as interleukin-10 (IL-10). N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide has also been shown to induce apoptosis in cancer cells by inhibiting the expression of anti-apoptotic genes regulated by NF-κB.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide is a potent and selective inhibitor of the NF-κB pathway, making it a valuable tool for studying the role of NF-κB in various cellular processes. N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide has also been shown to have low toxicity in vitro and in vivo, making it a safe and reliable tool for research. However, N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide has some limitations, including its low solubility in water and its potential off-target effects. These limitations can be overcome by using appropriate solvents and controls in experiments.
Orientations Futures
For N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide research include the development of more potent and selective inhibitors of the NF-κB pathway, the optimization of N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide for clinical use, and the identification of biomarkers for patient selection and monitoring. N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide may also have potential applications in combination therapy with other drugs targeting the NF-κB pathway or other signaling pathways.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide involves the reaction of 4-chloroaniline with 8-quinolinesulfonyl chloride to form the intermediate 4-chloro-N-(8-quinolinesulfonyl)aniline. This intermediate is then reacted with 2-aminobenzamide to form N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide. The reaction is carried out in the presence of a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Applications De Recherche Scientifique
N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide has been extensively used in scientific research as a tool to study the NF-κB signaling pathway. The NF-κB pathway is involved in a wide range of cellular processes, including inflammation, immune response, cell survival, and apoptosis. Dysregulation of this pathway has been implicated in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Propriétés
Formule moléculaire |
C22H16ClN3O3S |
|---|---|
Poids moléculaire |
437.9 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-2-(quinolin-8-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C22H16ClN3O3S/c23-16-10-12-17(13-11-16)25-22(27)18-7-1-2-8-19(18)26-30(28,29)20-9-3-5-15-6-4-14-24-21(15)20/h1-14,26H,(H,25,27) |
Clé InChI |
FLCMFIIURRQXSL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(benzylsulfanyl)-4-hydroxy-1-naphthyl]-4-methoxybenzenesulfonamide](/img/structure/B280786.png)

![N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-2-thiophenesulfonamide](/img/structure/B280789.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]thiophene-2-sulfonamide](/img/structure/B280790.png)
![Isopropyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280798.png)
![N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280801.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280802.png)
![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280803.png)
![4-fluoro-2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B280804.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B280806.png)
![4-fluoro-2-methyl-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B280808.png)

![Butyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280813.png)
![4-fluoro-N-(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide](/img/structure/B280814.png)